4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid
Overview
Description
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, also known as 2-(allyloxy)-4-methoxybenzoic acid, is an organic compound with the molecular formula C11H12O4. This compound features a benzene ring substituted with a methoxy group and an allyloxy group, along with a carboxylic acid functional group. It is a white crystalline solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Allylation: The 4-methoxybenzoic acid undergoes an allylation reaction where an allyl group is introduced. This is often achieved using allyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reactions: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-2-(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Similar structure but lacks the allyloxy group.
2-Allyloxybenzoic Acid: Similar structure but lacks the methoxy group.
4-Methoxy-2-hydroxybenzoic Acid: Similar structure but has a hydroxy group instead of an allyloxy group.
Uniqueness
4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-prop-2-enoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFITOVUIPDYLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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